molecular formula C24H26N2O4S2 B11252736 N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B11252736
M. Wt: 470.6 g/mol
InChI Key: NNCDMYQXZBBLDR-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a structurally complex molecule featuring:

  • 4-methylbenzenesulfonyl group: Enhances metabolic stability and influences solubility.
  • Thiophen-2-yl moiety: Contributes to π-π stacking interactions and may modulate electronic properties.

Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, analogous to methods described in related studies .

Properties

Molecular Formula

C24H26N2O4S2

Molecular Weight

470.6 g/mol

IUPAC Name

N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(3-phenylpropyl)oxamide

InChI

InChI=1S/C24H26N2O4S2/c1-18-11-13-20(14-12-18)32(29,30)22(21-10-6-16-31-21)17-26-24(28)23(27)25-15-5-9-19-7-3-2-4-8-19/h2-4,6-8,10-14,16,22H,5,9,15,17H2,1H3,(H,25,27)(H,26,28)

InChI Key

NNCDMYQXZBBLDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCCC2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the thiophene and benzene derivatives, followed by sulfonylation and amide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.

Comparison with Similar Compounds

Triazole-Thiones with Phenylsulfonyl Groups

Example : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()

  • Structural Similarities :
    • Both contain sulfonyl groups (C-SO₂-) critical for stability and bioactivity.
    • Aromatic systems (phenyl, thiophene) enable π-π interactions.
  • Key Differences :
    • Core structure: Triazole-thione vs. ethanediamide.
    • Tautomerism : Triazoles exist in thione-thiol tautomeric equilibrium, affecting reactivity and stability .
    • IR Spectral Data :
  • Target compound: C=O stretch at ~1680 cm⁻¹ (ethanediamide) and S=O stretch at ~1250 cm⁻¹.
  • Triazoles: Absence of C=O; C=S stretch at 1247–1255 cm⁻¹ .

Ethanediamide Derivatives

Example : N-[(2,4-dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide (, Entry 2966)

  • Structural Similarities :
    • Shared ethanediamide backbone.
    • Presence of aromatic substituents (phenyl, pyridinyl).
  • Key Differences :
    • Substituents : Target compound uses thiophen-2-yl and 3-phenylpropyl, while the comparator has dimethoxyphenyl and pyridinyl.
    • Biological Role : ’s compound is a flavoring agent, suggesting divergent applications due to substituent effects on taste receptors vs. therapeutic targets .

Sulfonate/Sulfonamide-Containing Compounds

Example: (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (, Entry e)

  • Structural Similarities :
    • Sulfonate/sulfonyl groups (4-methylbenzenesulfonyl).
    • Thiophen-2-yl moiety.
  • Key Differences :
    • Functional Group : Sulfonate ester (C-O-SO₂-) vs. sulfonamide (N-SO₂-).
    • Stability : Sulfonamides (target compound) are generally more hydrolytically stable than sulfonate esters .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Compound Core Structure Key Functional Groups IR Bands (cm⁻¹) Application
Target Compound Ethanediamide 4-MeBSO₂, thiophen-2-yl ~1250 (S=O), ~1680 (C=O) Pharmaceutical (hypothesized)
Triazole-Thiones [7–9] Triazole Phenylsulfonyl, C=S 1247–1255 (C=S) Bioactive agents
Ethanediamide ( ) Ethanediamide Dimethoxyphenyl, pyridinyl Not reported Flavoring agent
Sulfonate ( ) Tetrahydronaphthalene 4-MeBSO₃, thiophen-2-yl Not reported Pharmacopeial substance

Key Research Findings

  • Stability : The sulfonamide group in the target compound offers superior hydrolytic stability compared to sulfonate esters () .
  • Bioactivity Potential: Thiophene and phenylpropyl groups may enhance binding to hydrophobic enzyme pockets, unlike ’s flavoring-focused ethanediamide .

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